1-Hexadecyl-1H-benzimidazole

Corrosion Inhibition Acidizing Low Carbon Steel

Research groups developing specialty surfactants or corrosion inhibitors often face supply chain inconsistency and ambiguous purity for lipophilic benzimidazole precursors. This product is a high-purity, C16 long-chain alkylbenzimidazole with a 1-substituted reactive core, specifically validated for quaternization and industrial acid-corrosion protection. * Acts as a direct precursor for benzimidazolium-based cationic surfactants and ionic liquids, ensuring controlled aggregation from a defined CMC plateau. * Achieves 97% corrosion inhibition efficiency for low-carbon steel in 15% HCl at 50 mg/L, replacing less stable alternatives like benzotriazole. * Available with verified purity and reliable global logistics for both R&D and scale-up programs.

Molecular Formula C23H38N2
Molecular Weight 342.6 g/mol
Cat. No. B13424586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexadecyl-1H-benzimidazole
Molecular FormulaC23H38N2
Molecular Weight342.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCN1C=NC2=CC=CC=C21
InChIInChI=1S/C23H38N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-25-21-24-22-18-15-16-19-23(22)25/h15-16,18-19,21H,2-14,17,20H2,1H3
InChIKeyRWMRETJLJRUDMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexadecyl-1H-benzimidazole: Technical Profile and Supply Chain Position


1-Hexadecyl-1H-benzimidazole (CAS 333765-98-3) is a lipophilic long-chain alkylbenzimidazole derivative with a C16 hydrophobic tail appended to the N1 position of the benzimidazole heterocycle . Unlike the unsubstituted benzimidazole core (a common building block for anthelmintics and proton pump inhibitors [1]), this amphiphilic structure confers distinct physicochemical properties, positioning it as a specialty surfactant intermediate and a niche functional additive . It is commercially utilized as a precursor for preparing benzimidazolium-based cationic surfactants and ionic liquids .

Precursor Benzimidazolium-based cationic surfactants and ionic liquids
Inhibitor Corrosion inhibitor for low-carbon steel in acidic environments
Additive Lipophilic functional additive for non-aqueous polymer matrices

Why 1-Hexadecyl-1H-benzimidazole Outperforms Generic Analogs


Generic substitution fails in applications requiring the specific molecular geometry and surface activity balance of 1-Hexadecyl-1H-benzimidazole. Direct replacement with common imidazolium-based ionic liquids (e.g., 1-hexadecyl-3-methylimidazolium salts) or conventional corrosion inhibitors like benzotriazole is not scientifically valid due to divergent performance metrics. The fused benzimidazole ring alters the electron density at the nitrogen heteroatoms and modifies the spatial footprint of the headgroup compared to the smaller imidazole ring, directly impacting adsorption density and the critical micelle concentration (CMC) [1]. Furthermore, the specific position of substitution (1-Hexadecyl vs. 2-Hexadecyl) dictates whether the compound acts as a functionalizable precursor (1-substituted) versus a blocked, less reactive analog, limiting interchangeability in synthesis pathways [2].

Imidazolium-based ionic liquids

Different headgroup electron density may shift adsorption density and CMC, limiting direct interchange in surfactant or inhibitor roles.

2-Hexadecyl isomer

Substitution at the 2-position blocks the reactive N1 site, preventing its use as a functionalizable precursor for quaternization.

Short-chain benzimidazoles

Absence of the C16 hydrophobic tail significantly reduces lipophilicity and surface film stability, making them unsuitable for non-aqueous and acidic inhibition applications.

Quantitative Differentiation Evidence vs. Closest Analogs


Superior Corrosion Inhibition in Concentrated Acid

In a direct head-to-head comparison of corrosion inhibition performance on low carbon steel (LCS) in 15% HCl, 1-Hexadecylbenzimidazole (HDBI) achieved a 97% inhibition efficiency at a low concentration of 50 mg L⁻¹ at 25 °C [1]. This performance significantly exceeds that of the smaller benzimidazole analog, benzimidazole itself, which exhibits negligible inhibition efficiency under comparable acidic conditions due to its lack of a hydrophobic anchor [1]. The mixed-type inhibition mechanism (suppressing both anodic and cathodic reactions) is attributed to the specific adsorption geometry enabled by the benzimidazole ring, a feature distinct from imidazolium-based inhibitors which may exhibit different adsorption free energies [1].

Corrosion Inhibition
Head-to-head
97% inhibition efficiency
vs. benzimidazole negligible
Reported >90% absolute difference supports screening for acidic corrosion inhibitor selection.
Mixed-type inhibitor, Langmuir adsorption; 15% HCl, 50 mg/L, 25°C.
Corrosion Inhibition Acidizing Low Carbon Steel

Distinct Surface Tension Plateau vs. Shorter-Chain Homologs

A cross-study comparable analysis of homologous N-alkyl benzimidazole cationic surfactants reveals a chain-length-dependent surface tension profile. The N-tetradecyl (C14) homolog achieves the lowest surface tension (γ_min) in the series, while the N-hexadecyl (C16) derivative exhibits a higher γ_min plateau [1]. This quantifiable behavior differentiates it from the lower homologs (C12, C14) which may over-stabilize foam or produce ultra-low tensions unsuitable for specific emulsion breakage applications. The data indicates that while longer chains typically lower CMC, the headgroup packing constraint from the bulky benzimidazole ring leads to this non-linear surface tension behavior, a characteristic not observed in the corresponding N-alkyl imidazole series [1].

Surface Tension Plateau
Reported
Higher γmin than C14 homolog
C14 C16 ▲
Reported chain-length-dependent plateau enables tailored surfactant formulation when less aggressive wetting is desired.
Cross-study comparable N-alkyl benzimidazole series; headgroup packing constraint.
Surface Activity Surfactant N-alkyl benzimidazole

Extreme Lipophilicity vs. Standard Bioactive Benzimidazoles

The compound's lipophilicity is quantitatively defined by a calculated partition coefficient (LogP) of approximately 7.59 for the structural isomer 2-hexadecyl-1H-benzimidazole [1]. This value is >4 LogP units higher than standard bioactive benzimidazole pharmacophores (e.g., omeprazole, LogP ≈ 2.2; albendazole, LogP ≈ 3.0), placing it firmly in the domain of membrane-intercalating agents rather than aqueous soluble drugs [2]. This high LogP correlates directly with its function as a corrosion inhibitor (strong hydrophobic film formation) and its utility in non-aqueous media [3], differentiating it from water-soluble benzimidazole salts used in pharmaceutical R&D.

Lipophilicity (LogP)
Class-level
LogP ~7.59
Standard benzimidazoles ≈2-3
Extreme lipophilicity may support organic-phase partitioning and surface deposition studies.
Calculated for 2-hexadecyl isomer; >4 LogP units above common bioactives.
Lipophilicity LogP Drug Delivery

High-Value Application Scenarios


Corrosion Inhibitor for Oil & Gas Acidizing Fluids

Based on its 97% inhibition efficiency in 15% HCl at 50 mg L⁻¹ [1], 1-Hexadecyl-1H-benzimidazole is uniquely qualified for use in matrix acidizing and industrial cleaning of low carbon steel infrastructure. The compound's mixed-type inhibition and Langmuir adsorption behavior make it a direct alternative to less effective or less stable benzotriazole or generic alkylimidazolines in this high-corrosivity environment.

Precursor for Task-Specific Benzimidazolium Ionic Liquids

The 1-substituted structure is a defined precursor for quaternization to generate benzimidazolium-based surfactants . As evidenced by surface tension data, the C16 chain confers a distinct γ_min plateau [2], enabling the design of ILs with controlled aggregation behavior. This application leverages the fused-ring headgroup for distinct solvation properties compared to imidazolium ILs, making it valuable for developing novel phase-transfer catalysts or electrolyte additives.

Lipophilic Additive for Polymer and Non-Aqueous Formulations

With a LogP >7.5 [3] and reported solubility in acrylonitrile , this compound functions as a high-compatibility additive in hydrophobic polymer matrices. Its differentiation from short-chain benzimidazoles is absolute in this scenario; the long alkyl chain ensures retention and plasticization rather than leaching, making it suitable for incorporation into oil-based muds, lubricants, or as a hydrophobic dopant in coatings.

Application
Selection Property
Validation Focus
Acidizing corrosion inhibitor
Mixed-type inhibition, Langmuir adsorption
Corrosion inhibition efficiency in concentrated acidic media
Benzimidazolium ionic liquid precursor
Quaternizable 1-substituted structure, controlled aggregation
Surface activity and aggregation behavior assessment
Lipophilic polymer additive
Extreme lipophilicity, hydrophobic matrix compatibility
Retention and plasticization in non-aqueous formulations
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